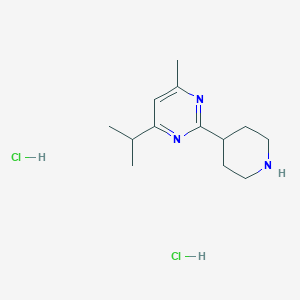
4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of ‘4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride’ is complex. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Corrosion Inhibition
A study by Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives, including compounds similar in structure to "4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine; dihydrochloride", on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption behaviors and inhibition efficiencies. The findings suggest potential applications of these derivatives in protecting metal surfaces from corrosion (Kaya et al., 2016).
Antipsychotic Potential
Raviña et al. (2000) synthesized and evaluated a series of conformationally restricted butyrophenones with structural similarities to the compound . These compounds showed affinity for dopamine and serotonin receptors, indicating potential antipsychotic applications. The research highlighted the importance of the amine fragment in the compounds' efficacy as antipsychotic agents (Raviña et al., 2000).
Antibacterial and Antifungal Activities
Merugu, Ramesh, and Sreenivasulu (2010) reported on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating significant antibacterial activity. This study showcases the potential of piperidine derivatives in developing new antibacterial agents, suggesting possible applications of "4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine; dihydrochloride" in this field (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity
An investigation into the synthesis and evaluation of aminomethylbenzo[b]furanones for their affinity to dopamine and serotonin receptors revealed their potential as antipsychotic drugs. This line of research indicates the broader applicability of structurally related compounds in treating neurological disorders and potentially in cancer treatment due to their selective receptor target interactions (E. Raviña et al., 2000).
Coordination Chemistry
Majumder et al. (2016) discussed the unique coordination chemistry of copper (II) mediated by ligands related to "4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine; dihydrochloride". The study provides insights into how modifications in the ligand structure can influence the magnetic properties and nuclearity of the resulting copper complexes, underscoring the compound's relevance in the development of coordination compounds with specific magnetic properties (Majumder et al., 2016).
Propriétés
IUPAC Name |
4-methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-9(2)12-8-10(3)15-13(16-12)11-4-6-14-7-5-11;;/h8-9,11,14H,4-7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPKINZWCBJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2809152.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide](/img/structure/B2809153.png)
![2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2809156.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2809159.png)
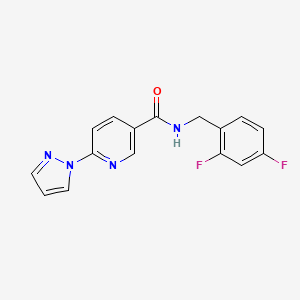
![3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B2809163.png)
![N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2809165.png)
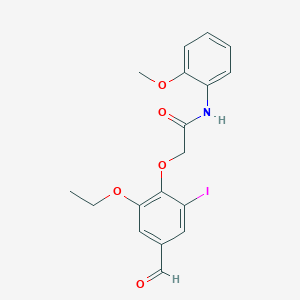
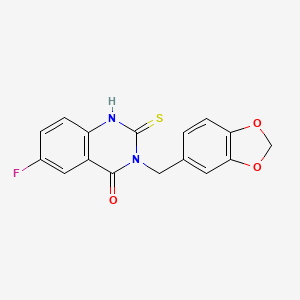

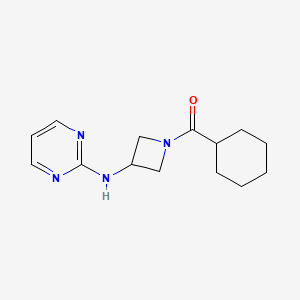
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2809175.png)
